The synthesis of GHH20 can be approached through several methods, depending on the desired purity and structural characteristics. Common techniques include:
The specific reaction pathways for synthesizing GHH20 may involve multi-step processes that require careful control of reaction conditions such as temperature, pressure, and pH. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of GHH20 can be elucidated through advanced analytical techniques. For example:
The molecular formula, bond lengths, angles, and stereochemistry are crucial data points obtained from these analyses. For instance, structural data may reveal functional groups that confer specific chemical reactivity or biological activity.
GHH20 may participate in various chemical reactions typical for organic compounds. These can include:
The kinetics and thermodynamics of these reactions can be studied using calorimetry and spectroscopic methods to understand reaction mechanisms and pathways involved.
The mechanism by which GHH20 exerts its effects—be it biological or chemical—can involve multiple steps:
Quantitative data regarding binding affinities, rate constants for reactions involving GHH20, and downstream effects are essential for a comprehensive understanding of its action mechanism.
Key physical properties of GHH20 include:
Chemical properties encompass reactivity with acids, bases, oxidizers, or reducers. Stability under various conditions (light, heat) is also crucial for practical applications.
Data obtained from experiments such as spectrophotometry can provide insights into absorption spectra that correlate with electronic transitions within the molecule.
GHH20 has potential applications across various scientific fields:
The gene encoding the glycoside hydrolase family 20 (GH20) enzyme, designated NAGaseA, was identified in the genome of Chitinibacter sp. GC72, a chitinolytic bacterium isolated from pond mud. The gene spans 2,535 bp and encodes an 844-amino-acid protein with a predicted molecular mass of 92.4 kDa and an isoelectric point (pI) of 5.24. This gene (ORF 159) was annotated as a β-N-acetylglucosaminidase (NAGase) based on functional domain prediction and sequence homology [1] [6].
Genomic sequencing of Chitinibacter sp. GC72 revealed that NAGaseA is one of 17 chitinolytic enzymes in its genome, which includes 12 GH18 chitinases, three GH19 chitinases, one GH20 enzyme, and one auxiliary activity family 10 (AA10) lytic polysaccharide monooxygenase. This enzymatic portfolio enables the strain to efficiently convert chitin exclusively into N-acetyl-D-glucosamine (GlcNAc) [6]. The gene was successfully cloned and heterologously expressed in Escherichia coli BL21(DE3), yielding a soluble, active recombinant enzyme [1].
Table 1: Genomic and Molecular Characteristics of GHH20 (NAGaseA) in Chitinibacter sp. GC72
Property | Value |
---|---|
Gene length | 2,535 bp |
Amino acid residues | 844 |
Molecular mass | 92.4 kDa |
Theoretical pI | 5.24 |
Optimal expression host | E. coli BL21(DE3) |
Catalytic family | GH20 |
Phylogenetic analysis of NAGaseA revealed its placement within the GH20 family, characterized by low sequence identity with well-studied homologs. BLASTP comparisons showed its highest identity (94.43%) to a putative GH20 NAGase from Chitinibacter fontanus, followed by 88.27% identity to a homolog from Chitinibacter sp. ZOR0017. In contrast, it shared only 27–33% identity with experimentally characterized GH20 enzymes from Serratia marcescens, Vibrio harveyi, and Microbacterium sp. HJ5 [1].
A maximum-likelihood phylogenetic tree constructed using GH20 catalytic domains confirmed that NAGaseA clusters with other Chitinibacter enzymes but forms a distinct clade separate from non-Chitinibacter species. This divergence suggests lineage-specific adaptations in the catalytic domain, potentially linked to the enzyme’s multifunctionality in chitin degradation [1] [6]. The evolutionary distance between NAGaseA and other GH20 enzymes underscores its novelty as a candidate for biotechnological applications in GlcNAc production [1].
Table 2: Sequence Identity of NAGaseA with GH20 Homologs
Source Organism | Identity (%) | Accession/Reference |
---|---|---|
Chitinibacter fontanus | 94.43 | WP_180317904 |
Chitinibacter sp. ZOR0017 | 88.27 | WP_047394852 |
Aeromonas sp. 10S-24 | 68.84 | BAA92145 |
Serratia marcescens | 32.83 | PDB 1QBA |
Microbacterium sp. HJ5 | 27.05 | PDB 7BWG |
NAGaseA exhibits a multidomain architecture critical for its function:
The catalytic GH20 domain contains the conserved H-X-G-G motif and catalytic acidic pair (D512-E513), which are essential for substrate-assisted hydrolysis. Structural modeling based on Serratia marcescens GH20 (34.22% identity) identified 15 residues forming the active pocket, including R319, H426, and W600, which bind GlcNAc moieties [1]. This architecture aligns with the "Model A" organization (GH20b-GH20-α) defined for multifunctional GH20 enzymes, where the GH20b domain is indispensable for structural integrity and solubility [3]. Notably, the requirement of non-catalytic domains (e.g., GH20b and lectin-like domains) for full activity, as observed in Bifidobacterium bifidum lacto-N-biosidase, underscores the functional interdependence of domains in GH20 enzymes [3].
Table 3: Key Catalytic Residues and Domains in GHH20 (NAGaseA)
Domain | Residue Range | Function | Key Residues/Motifs |
---|---|---|---|
CHB_HEX | 2–153 | Substrate binding | N/A |
GH20b | 174–287 | Stabilization of catalytic domain | N/A |
Catalytic GH20 | 308–726 | Hydrolysis of β-1,4-glycosidic bonds | H426, D512, E513, W600 |
CHBHEXC | 758–841 | Unknown | N/A |
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